

Spectroscopic Profile of (R)-2-(4-Chlorophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-(4-Chlorophenyl)pyrrolidine

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This technical guide provides a comprehensive overview of the available spectroscopic data for the chiral compound **(R)-2-(4-Chlorophenyl)pyrrolidine**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The data has been compiled from various sources and is presented in a structured format for ease of reference.

Chemical Structure and Properties

- IUPAC Name: **(R)-2-(4-chlorophenyl)pyrrolidine**
- Molecular Formula: C₁₀H₁₂ClN[\[1\]](#)
- Molecular Weight: 181.66 g/mol [\[1\]](#)
- CAS Number: 1217831-54-3

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(4-Chlorophenyl)pyrrolidine. It is important to note that some of the available data pertains to the racemic mixture ((RS)-2-(4-Chlorophenyl)pyrrolidine) or the hydrochloride salt of the (R)-enantiomer. While the core spectroscopic features are

expected to be identical or very similar, slight variations in chemical shifts, particularly for protons near the nitrogen atom, may be observed between the free base and its salt.

¹H NMR Spectroscopic Data

The following data is based on the ¹H NMR spectrum of **(R)-2-(4-Chlorophenyl)pyrrolidine** hydrochloride. The chemical shifts for the free base may vary slightly.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.4	Multiplet	Ar-H
~4.5	Multiplet	CH-Ar
~3.4	Multiplet	CH ₂ -N
~2.4	Multiplet	CH ₂
~2.1	Multiplet	CH ₂

Data is interpreted from the spectrum of the hydrochloride salt and may differ slightly for the free base.

¹³C NMR Spectroscopic Data

No experimental ¹³C NMR data for **(R)-2-(4-Chlorophenyl)pyrrolidine** was found in the conducted literature search.

Infrared (IR) Spectroscopy Data

The following are characteristic infrared absorption bands expected for 2-(4-Chlorophenyl)pyrrolidine, based on its functional groups. The data is for the vapor phase of the racemic mixture.

Wavenumber (cm ⁻¹)	Functional Group
~3300	N-H Stretch
~3100-3000	Aromatic C-H Stretch
~2950-2850	Aliphatic C-H Stretch
~1600	Aromatic C=C Stretch
~1100-1000	C-N Stretch
~830	p-substituted benzene C-H bend
~750	C-Cl Stretch

Note: This is a generalized interpretation. The full spectrum is available at SpectraBase.[\[1\]](#)

Mass Spectrometry (MS) Data

The following mass spectrometry data was obtained from the GC-MS analysis of the racemic mixture, (RS)-2-(4-Chlorophenyl)pyrrolidine.

m/z	Interpretation
181	[M] ⁺ (Molecular Ion)
152	[M-C ₂ H ₅] ⁺
117	[M-C ₅ H ₈ N] ⁺

Source: NIST Mass Spectrometry Data Center via PubChem.[\[1\]](#)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte, **(R)-2-(4-Chlorophenyl)pyrrolidine**, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.
- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances, and a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): A drop of the neat liquid is placed between two KBr or NaCl plates.
 - KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
 - Solution: The sample is dissolved in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal absorption in the region of interest, and the solution is placed in a sample cell.
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is

recorded. The instrument measures the interference pattern of the infrared beam after passing through the sample, which is then mathematically converted into an absorbance or transmittance spectrum.

- **Data Analysis:** The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (in cm^{-1}). The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

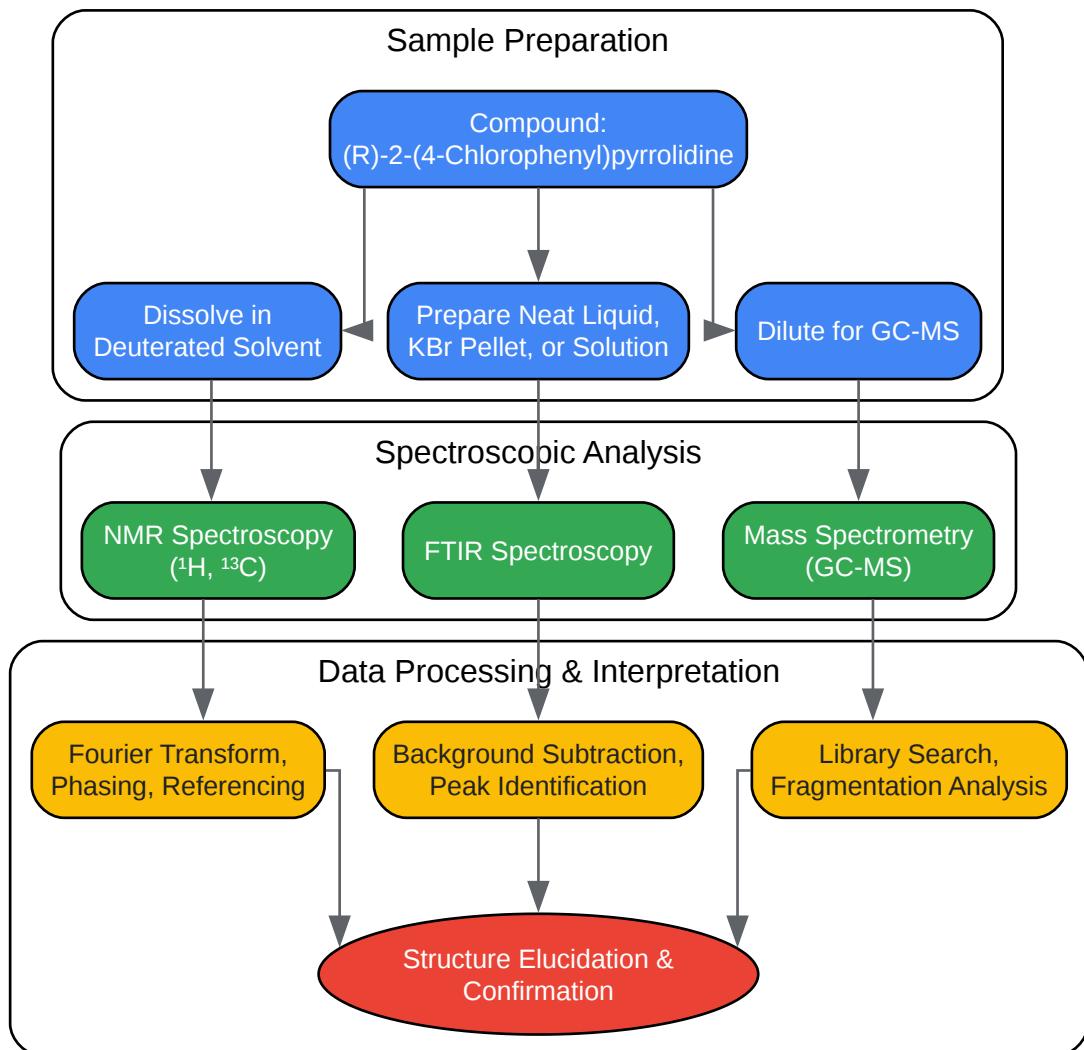
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. The GC separates the components of a mixture before they enter the mass spectrometer.
- **Ionization:** In the ion source, the sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ($[\text{M}]^+$) and fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Analysis:** The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides structural information about the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(R)-2-(4-Chlorophenyl)pyrrolidine**.

General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (R)-2-(4-Chlorophenyl)pyrrolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087435#r-2-4-chlorophenyl-pyrrolidine-spectroscopic-data-nmr-ir-ms]

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